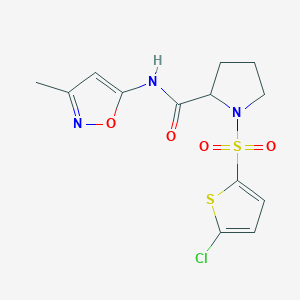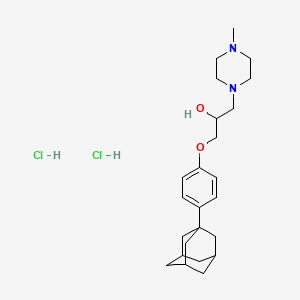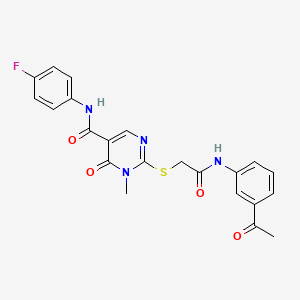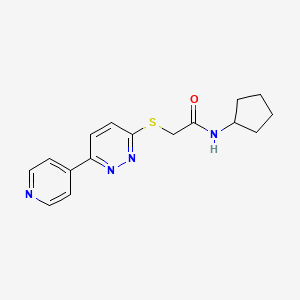
8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, also known as ADOX or NSC 213841, is a synthetic compound with potential anti-cancer properties. It belongs to the class of chromene derivatives and has been studied extensively for its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide involves the inhibition of S-adenosyl-L-homocysteine hydrolase (SAHH), an enzyme involved in the methylation cycle. By inhibiting SAHH, 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide disrupts the methylation cycle and leads to the accumulation of S-adenosyl-L-homocysteine (SAH), which is toxic to cancer cells.
Biochemical and Physiological Effects:
8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to decrease the levels of several important signaling molecules involved in cancer progression, such as STAT3 and NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide is its potential use in combination with other anti-cancer drugs to enhance their effectiveness. A limitation of 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
1. Further studies on the potential use of 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide in combination with other anti-cancer drugs.
2. Development of more efficient synthesis methods for 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide.
3. Investigation of the potential use of 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide in other diseases, such as Alzheimer's and Parkinson's.
4. Exploration of the effects of 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide on cancer stem cells.
5. Development of more water-soluble derivatives of 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide for in vivo use.
6. Investigation of the potential use of 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide in combination with immunotherapy for cancer treatment.
Métodos De Síntesis
The synthesis of 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide involves several steps, including the condensation of 3,4-dimethoxyphenethylamine with 2-hydroxyacetophenone to form 2-(3,4-dimethoxyphenethyl)-3-phenylchromen-4-one. This intermediate is then reacted with allyl isothiocyanate to form the final product, 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide.
Aplicaciones Científicas De Investigación
8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to enhance the effectiveness of other anti-cancer drugs, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-4-6-16-7-5-8-17-14-18(23(26)29-21(16)17)22(25)24-12-11-15-9-10-19(27-2)20(13-15)28-3/h4-5,7-10,13-14H,1,6,11-12H2,2-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZIAWQCHYAAKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2386009.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2386010.png)
![3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2386012.png)


![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2386016.png)


![1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea](/img/structure/B2386020.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386022.png)
![3-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2386025.png)

